molecular formula C13H11BrN2O B2412393 1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 1203661-48-6

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B2412393
CAS No.: 1203661-48-6
M. Wt: 291.148
InChI Key: JPGNHKYXVIKCRB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that features a bromophenyl group attached to a tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired tetrahydroindazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydroindazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1,5,6,7-tetrahydroindazol-4-one
  • 1-(4-Fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one
  • 1-(4-Methylphenyl)-1,5,6,7-tetrahydroindazol-4-one

Uniqueness

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to distinct biological activities and properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4-bromophenyl)-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNHKYXVIKCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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